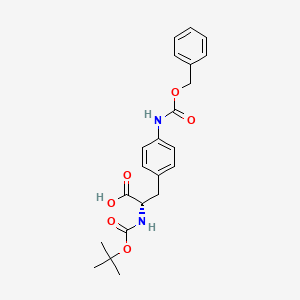

Boc-phe(4-nhz)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)13-15-9-11-17(12-10-15)23-20(27)29-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVIIGJEOXYKAV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129919 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55533-25-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55533-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-phe(4-N3)-OH: Properties, Synthesis, and Applications

Introduction

(2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly known in the scientific community as Boc-4-azido-L-phenylalanine or Boc-Phe(4-N3)-OH, is a cornerstone unnatural amino acid in the fields of chemical biology, drug discovery, and materials science.[1][2] Its unique chemical architecture, featuring a tert-butyloxycarbonyl (Boc) protecting group and a bioorthogonal azido moiety, provides researchers with a powerful tool for a myriad of applications.[1][2] The Boc group ensures stability during peptide synthesis, while the azido group serves as a versatile chemical handle for "click chemistry" reactions, enabling precise molecular engineering.[1] This guide offers an in-depth exploration of the chemical properties, synthesis, and key applications of Boc-4-azido-L-phenylalanine, providing researchers and drug development professionals with a comprehensive technical resource.

Chemical Properties and Identification

A clear understanding of the physicochemical properties of Boc-4-azido-L-phenylalanine is fundamental for its effective application in research and development. The following table summarizes its key chemical identifiers and properties.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [3] |

| Synonyms | Boc-L-Phe(4-N3)-OH, Boc-p-azido-L-Phe-OH, Boc-Phe(4-N3)-OH, 4-Azido-N-Boc-L-phenylalanine | [1][3] |

| CAS Number | 33173-55-6 | [1][3] |

| Molecular Formula | C14H18N4O4 | [1][3] |

| Molecular Weight | 306.32 g/mol | [1][3] |

| Appearance | Pale yellow to off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis and Mechanistic Insights

The synthesis of Boc-4-azido-L-phenylalanine is a critical process that requires careful execution to ensure high purity and yield. While several synthetic routes exist, a reliable and scalable method involves a copper(I)-catalyzed Ullman-type coupling reaction.[2] This approach is favored over methods like azidodediazoniation or diazotransfer reactions due to improved safety profiles on a larger scale.[2]

The synthesis typically commences from the readily available L-phenylalanine. A key intermediate in this process is N-Boc-4-iodo-L-phenylalanine.[2][4] The synthesis of this precursor is a crucial step, setting the stage for the introduction of the azido group.

A scalable and chromatography-free synthesis of 4-azido-L-phenylalanine starting from L-phenylalanine has been developed.[2] This process involves the conversion of N-Boc-4-iodo-L-phenylalanine to its potassium salt before reacting with an azide source.[2] This step is taken to mitigate the risk of forming hydrazoic acid (HN3), which is a highly toxic and explosive gas.[2]

Visualizing the Synthesis Workflow

Caption: A simplified workflow for the synthesis of Boc-4-azido-L-phenylalanine.

Safety Considerations

While the Ullman-like Cu(I)-catalyzed azidation step itself is considered to have a manageable risk profile, the isolated final product, 4-azido-L-phenylalanine, has been reported to exhibit explosive characteristics.[2][5] Therefore, appropriate safety precautions, including handling with care and using personal protective equipment, are paramount. It is also crucial to be aware of the potential for the formation of hazardous byproducts during synthesis.[2]

Core Applications in Research and Development

The versatility of Boc-4-azido-L-phenylalanine stems from the unique properties of its azido group, making it an invaluable tool in various scientific disciplines.[1]

-

Peptide Synthesis : As a protected amino acid, it serves as a fundamental building block in solid-phase peptide synthesis (SPPS) for the creation of modified peptides.[1][6] The Boc protecting group ensures that the α-amino group does not participate in unwanted side reactions during peptide chain elongation.[7]

-

Click Chemistry : The azide functionality is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These "click" reactions are highly efficient and specific, allowing for the straightforward conjugation of the modified peptide to other molecules, such as fluorescent dyes, imaging agents, or drug payloads.[1]

-

Bioconjugation : This amino acid derivative is extensively used in bioconjugation techniques to link peptides to proteins, nucleic acids, or surfaces.[1] This enables the development of sophisticated biomaterials and diagnostic tools.

-

Drug Development : In the pharmaceutical industry, Boc-4-azido-L-phenylalanine is instrumental in designing novel therapeutics.[1][8] The ability to introduce a "clickable" handle into a peptide sequence allows for the development of targeted drug delivery systems and peptide-based drugs with enhanced therapeutic properties.[1]

Experimental Protocol: Incorporation of Boc-4-azido-L-phenylalanine into a Peptide using Boc-SPPS

The following is a generalized protocol for the manual incorporation of Boc-4-azido-L-phenylalanine into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Resin Preparation and Swelling

-

Start with a suitable resin (e.g., Merrifield resin) in a reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes with gentle agitation.[6]

-

Drain the solvent.

Boc Deprotection

-

Wash the resin with DCM (3 times).[6]

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes.[6]

-

Drain the solution and add a fresh 50% TFA/DCM solution, agitating for an additional 20-25 minutes.[6]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.[6]

Neutralization

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[6]

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (5 times) to remove excess base.[6]

Amino Acid Coupling

-

In a separate vial, dissolve Boc-4-azido-L-phenylalanine (3 equivalents relative to the resin loading capacity) in a minimal amount of N,N-dimethylformamide (DMF).

-

Add the amino acid solution to the neutralized resin.

-

In another vial, dissolve a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) in DCM.[9]

-

Add the coupling agent solution to the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[6]

-

Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[10]

-

After completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[6]

Repetition for Peptide Elongation

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

Visualizing the Boc-SPPS Workflow

Caption: A schematic of the key steps in a single cycle of Boc-Solid Phase Peptide Synthesis.

Conclusion

Boc-4-azido-L-phenylalanine is a testament to the power of chemical innovation in advancing biological and pharmaceutical research. Its unique combination of a stable protecting group and a versatile bioorthogonal handle has solidified its position as an indispensable tool for peptide chemists and drug developers. A thorough understanding of its chemical properties, synthetic pathways, and safety considerations is essential for harnessing its full potential in creating novel peptides, bioconjugates, and therapeutics that can address pressing challenges in medicine and beyond.

References

-

Richardson, M. B., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. The Journal of Organic Chemistry, 83(8), 4421-4428. [Link]

-

J&K Scientific LLC. Boc-4-azido-D-phenylalanine. [Link]

-

PubChem. Boc-4-azido-L-phenylalanine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Boc-Phe(4-NO2)-OH: Properties and Sourcing. [Link]

-

Globe Chemie. Material Safety Data Sheet for N-Boc-Phe-OH. [Link]

-

Scholars Research Library. Der Pharma Chemica. [Link]

-

ResearchGate. Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. [Link]

-

PubChem. Boc-N-Me-Phe-OH. [Link]

-

AAPPTec. MSDS - Safety Data Sheet. [Link]

-

PubMed. Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. [Link]

-

Aapptec Peptides. Boc-Phe(4-NH2)-OH. [Link]

-

ACS Publications. Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. [Link]

-

Oakwood Chemical. Boc-4-Amino-L-phenylalanine. [Link]

-

PubChem. p-Azido-L-phenylalanine. [Link]

-

YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-4-azido-L-phenylalanine | C14H18N4O4 | CID 11243693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to Boc-4-azido-L-phenylalanine

Introduction: Unlocking Bioorthogonal Chemistry with a Versatile Building Block

In the landscape of modern chemical biology and therapeutic development, the ability to perform specific chemical reactions within complex biological systems—a concept known as bioorthogonal chemistry—is paramount. Central to this field are unnatural amino acids (UAAs) that introduce novel chemical functionalities into peptides and proteins. Among the most powerful of these is Boc-4-azido-L-phenylalanine , a derivative of the essential amino acid L-phenylalanine.[]

This guide provides a comprehensive technical overview of Boc-4-azido-L-phenylalanine, covering its fundamental properties, synthesis, and key applications. We will delve into the causality behind its widespread use, particularly the utility of the azide moiety for "click chemistry," and provide insights for its effective and safe implementation in the laboratory.[2][3]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-4-azido-L-phenylalanine is essential for its successful application in synthesis and bioconjugation.

| Property | Value | Source(s) |

| Synonyms | Boc-L-Phe(4-N3)-OH, Boc-p-azido-L-Phe-OH | [2] |

| CAS Number | 33173-55-6 | [2][4][5] |

| Molecular Formula | C₁₄H₁₈N₄O₄ | [2][4][5] |

| Molecular Weight | 306.32 g/mol | [2][4][5] |

| Appearance | Pale yellow to off-white powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

The Synthetic Pathway: A Strategic Approach

The synthesis of Boc-4-azido-L-phenylalanine is a multi-step process that requires careful execution to ensure high purity and yield. While various specific protocols exist, a general and reliable synthetic route starting from L-phenylalanine has been described.[6] A crucial step in many syntheses involves the conversion of an amino group to an azide, often through a diazotization reaction followed by substitution with an azide source.

A scalable and chromatography-free synthesis has been developed, which is a significant advantage for producing larger quantities of this valuable amino acid.[6] This process underscores the importance of strategic protecting group chemistry and purification techniques to arrive at the final, high-purity product.

The Azide Moiety: A Gateway to "Click Chemistry" and Photochemical Applications

The true utility of Boc-4-azido-L-phenylalanine lies in the chemical reactivity of its azide group. This functional group is central to its application in two major areas: bioorthogonal "click chemistry" and photo-crosslinking.

"Click Chemistry": The Power of Azide-Alkyne Cycloaddition

The azide group is a key participant in one of the most well-known "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions are highly efficient and specific, allowing for the covalent ligation of the azido-functionalized amino acid to a molecule bearing an alkyne group, even in complex biological milieu.[2]

This capability is invaluable for:

-

Peptide and Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to peptides and proteins for imaging and tracking.[2]

-

Bioconjugation: Linking peptides to other biomolecules, such as nucleic acids or carbohydrates, or to surfaces.[2]

-

Drug Development: Constructing antibody-drug conjugates (ADCs) or developing targeted therapeutics.[2]

Workflow for Peptide Labeling using Boc-4-azido-L-phenylalanine and Click Chemistry

Caption: Workflow for peptide labeling.

Safety and Handling of an Azido Compound

The presence of the azide group in Boc-4-azido-L-phenylalanine necessitates strict adherence to safety protocols. Organic azides are energetic compounds and can be sensitive to heat, shock, and friction.[3][7]

Key Safety Considerations:

-

Stability Assessment: The stability of organic azides can be estimated by the "Rule of Six," which suggests that having at least six carbon atoms per energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.[7] Boc-4-azido-L-phenylalanine, with its 14 carbons, generally adheres to this guideline.

-

Storage: Store the compound at the recommended temperature of 0-8°C, away from light and sources of heat or shock.[2][8]

-

Handling:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[8]

-

Use non-metal spatulas for handling to avoid the formation of potentially explosive heavy metal azides.[7][8]

-

Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[7][8]

-

Do not mix with halogenated solvents like dichloromethane or chloroform.[7][8]

-

-

Disposal: Dispose of all azide-containing waste through your institution's chemical waste program.[7] Do not dispose of down the drain, as it can react with lead or copper in plumbing to form explosive metal azides.[9]

Experimental Protocols: A Starting Point

While specific experimental conditions will vary depending on the application, the following provides a general framework for the use of Boc-4-azido-L-phenylalanine in peptide synthesis and subsequent "click" chemistry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

-

Resin Swelling: Swell the appropriate solid support (e.g., Wang or Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, deprotect with a solution of piperidine in DMF.

-

Coupling:

-

Dissolve Boc-4-azido-L-phenylalanine and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a base (e.g., DIPEA) to the solution.

-

Add the activated amino acid solution to the resin and agitate until the coupling reaction is complete (monitor with a ninhydrin test).

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride solution.

-

Repeat: Continue the cycle of deprotection and coupling for the subsequent amino acids in the peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolution: Dissolve the purified azido-peptide and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of water and t-butanol).

-

Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This is often done in situ by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).

-

Reaction: Add the copper(I) catalyst to the peptide and alkyne mixture. A copper-ligand (e.g., TBTA) may be included to stabilize the catalyst.

-

Monitoring: Monitor the reaction progress by HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, purify the resulting triazole-linked conjugate using reverse-phase HPLC.

Conclusion

Boc-4-azido-L-phenylalanine is a cornerstone of modern chemical biology and drug discovery. Its Boc protecting group facilitates its straightforward incorporation into peptides, while the azide moiety provides a versatile chemical handle for a wide array of bioorthogonal ligations and photochemical studies.[2][6] By understanding its properties, synthetic origins, and the critical safety precautions associated with its handling, researchers can effectively leverage this powerful tool to advance their scientific endeavors.

References

-

Safe Handling of Azides - University of Pittsburgh. (2013-02-01). Available from: [Link]

-

Boc-L-Phe(4-NHZ)-OHDCHA - Chem-Impex. Available from: [Link]

-

Boc-Phe(4-Nhz)-OH - CAS:55533-25-0 - Sunway Pharm Ltd. Available from: [Link]

-

Boc-4-azido-L-phenylalanine - Chem-Impex. Available from: [Link]

-

Information on Azide Compounds - Stanford Environmental Health & Safety. Available from: [Link]

-

Boc-4-Amino-L-phenylalanine Boc-Phe(4-NH2)-OH - Oakwood Chemical. Available from: [Link]

-

Boc-4-azido-L-phenylalanine | C14H18N4O4 | CID 11243693 - PubChem. Available from: [Link]

-

Azide Compounds - Environmental Health and Safety. Available from: [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021-02-16). Available from: [Link]

-

Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Available from: [Link]

-

Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC - NIH. Available from: [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. Boc-4-azido-L-phenylalanine | C14H18N4O4 | CID 11243693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. chemistry.unm.edu [chemistry.unm.edu]

An In-depth Technical Guide to the Synthesis and Characterization of Boc-Phe(4-N3)-OH

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-tert-butyloxycarbonyl-4-azido-L-phenylalanine (Boc-Phe(4-N3)-OH), a versatile unnatural amino acid integral to contemporary chemical biology and drug discovery. This document details the prevalent synthetic methodologies, offering a rationale for experimental choices and providing field-proven protocols. Furthermore, it outlines the essential analytical techniques for the thorough characterization and quality control of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of this critical molecular tool.

Introduction: The Significance of Boc-Phe(4-N3)-OH

N-α-tert-butyloxycarbonyl-4-azido-L-phenylalanine, commonly abbreviated as Boc-Phe(4-N3)-OH, is a cornerstone of modern biochemical research. Its utility stems from the presence of two key functionalities: the tert-butyloxycarbonyl (Boc) protecting group and the azido moiety. The Boc group provides a stable and reliable means of protecting the α-amino group during peptide synthesis, readily removed under acidic conditions.[1] The azido group, a bioorthogonal handle, allows for selective chemical modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry".[2][3] This enables the site-specific labeling of peptides and proteins with a wide array of probes, including fluorophores, biotin tags, and crosslinking agents, facilitating detailed investigations into protein structure, function, and interactions.[2][3][4]

Synthetic Strategies for Boc-Phe(4-N3)-OH

The synthesis of Boc-Phe(4-N3)-OH can be approached through several routes. The choice of method often depends on the starting materials' availability, scalability, and safety considerations. Two primary and well-established strategies are detailed below:

Strategy 1: Diazotization of Boc-Phe(4-NH2)-OH

This classical approach involves the conversion of the aromatic amine in N-α-tert-butyloxycarbonyl-4-amino-L-phenylalanine (Boc-Phe(4-NH2)-OH) to a diazonium salt, which is subsequently displaced by an azide nucleophile.

2.1.1. Rationale and Mechanistic Insight

The diazotization reaction, typically carried out in cold, acidic aqueous solutions with nitrous acid (generated in situ from sodium nitrite), is a versatile method for converting primary aromatic amines into diazonium salts.[5] These salts are highly reactive intermediates that can undergo a variety of nucleophilic substitution reactions. The subsequent introduction of the azide group is achieved by reacting the diazonium salt with sodium azide. The reaction is carefully controlled at low temperatures to ensure the stability of the diazonium intermediate.

2.1.2. Experimental Workflow: Diazotization Route

Caption: Workflow for the synthesis of Boc-Phe(4-N3)-OH via diazotization.

Strategy 2: Ullman-Type Coupling of Boc-Phe(4-I)-OH

An alternative and often preferred route for larger-scale synthesis involves a copper(I)-catalyzed azidation of N-α-tert-butyloxycarbonyl-4-iodo-L-phenylalanine (Boc-Phe(4-I)-OH).[2] This method avoids the generation of potentially explosive diazonium salts in high concentrations.[2][6][7]

2.2.1. Rationale and Mechanistic Insight

The Ullman-type coupling is a well-established method for forming carbon-heteroatom bonds. In this context, a copper(I) catalyst facilitates the coupling of the aryl iodide with an azide source, typically sodium azide. The reaction is generally carried out in a suitable organic solvent in the presence of a ligand to stabilize the copper catalyst. This approach offers a more controlled and potentially safer alternative to the diazotization method, particularly for larger-scale preparations.[2]

2.2.2. Experimental Workflow: Ullman Coupling Route

Caption: Workflow for the synthesis of Boc-Phe(4-N3)-OH via Ullman-type coupling.

Detailed Experimental Protocols

Protocol for Synthesis via Diazotization

Materials:

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve Boc-Phe(4-NH2)-OH (1 equivalent) in a solution of HCl and deionized water.

-

Cool the flask to 0-5 °C in an ice-water bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes.

-

In a separate flask, dissolve NaN₃ (1.5 equivalents) in deionized water and cool to 0-5 °C.

-

Slowly add the cold NaN₃ solution to the diazonium salt solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction to stir at 0-5 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

-

Extract the aqueous mixture with EtOAc (3 x volumes).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Boc-Phe(4-N3)-OH as a pale yellow to off-white powder.[3]

Characterization of Boc-Phe(4-N3)-OH

Thorough characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized Boc-Phe(4-N3)-OH.

Spectroscopic and Spectrometric Analysis

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for the Boc group (singlet, ~1.4 ppm), the α-proton (multiplet, ~4.3-4.5 ppm), the β-protons (multiplets, ~2.9-3.2 ppm), and the aromatic protons (two doublets, ~7.0 and ~7.3 ppm). |

| ¹³C NMR | Chemical Shifts (δ) | Signals corresponding to the Boc carbonyl (~155 ppm), the α-carbon (~55 ppm), the β-carbon (~37 ppm), and the aromatic carbons. |

| FT-IR | Wavenumber (cm⁻¹) | A strong, characteristic azide stretch at approximately 2100-2150 cm⁻¹. |

| Mass Spec. | m/z | [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight of 306.32 g/mol .[3][10] |

Chromatographic Analysis

| Technique | Purpose | Typical Conditions |

| TLC | Reaction monitoring and preliminary purity assessment | Silica gel plates with a mobile phase such as ethyl acetate/hexanes. |

| HPLC | Purity determination and quantification | Reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% TFA). Purity should be ≥98%.[3] |

Safety and Handling of Azido Compounds

Organic azides are energetic compounds and must be handled with extreme caution due to their potential for explosive decomposition upon exposure to heat, shock, or friction.[11][12]

Core Safety Directives:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Fume Hood: All manipulations of azide-containing compounds should be performed in a well-ventilated chemical fume hood.[13][15]

-

Scale: Work on the smallest scale possible, and avoid scaling up reactions without a thorough risk assessment.[15]

-

Metal Spatulas: Do not use metal spatulas for handling solid azides to prevent the formation of highly sensitive heavy metal azides.[11][15] Use plastic or ceramic spatulas instead.[13]

-

Solvents: Avoid the use of halogenated solvents like dichloromethane and chloroform, as they can form explosive diazidomethane and triazidomethane, respectively.[11][12]

-

Storage: Store organic azides at low temperatures (0-8 °C) and protected from light.[3][13]

-

Waste Disposal: Azide-containing waste must be collected in a designated, clearly labeled container and should not be mixed with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[11][12][13]

Conclusion

The synthesis and characterization of Boc-Phe(4-N3)-OH are well-established processes that provide researchers with a powerful tool for a multitude of applications in chemical biology and drug discovery. By understanding the underlying chemical principles of the synthetic routes and adhering to stringent safety protocols, scientists can confidently produce and utilize this versatile unnatural amino acid to advance their research endeavors.

References

-

Safe Handling of Azides. (2013, February 1). University of Pittsburgh. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]

-

Azides. (2022, May 18). University of Victoria. [Link]

-

Schobert, B., & Tschesche, H. (1987). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 368(1), 1-8. [Link]

-

Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

-

Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. [Link]

-

Richardson, M. B., Brown, D. B., Vasquez, C. A., Ziller, J. W., Johnston, K. M., & Weiss, G. A. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. The Journal of Organic Chemistry, 83(8), 4463–4471. [Link]

-

Vasquez, C. A., Ziller, J. W., Johnston, K. M., Richardson, M. B., Brown, D. B., & Weiss, G. A. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. The Journal of Organic Chemistry, 83(8), 4463-4471. [Link]

-

Richardson, M. B., Brown, D. B., Vasquez, C. A., Ziller, J. W., Johnston, K. M., & Weiss, G. A. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. Semantic Scholar. [Link]

-

Request PDF. Synthesis and Explosion Hazards of 4-Azido-L-Phenylalanine. [Link]

-

Boc-4-azido-L-phenylalanine. PubChem. [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (2017, November 22). Organic Syntheses. [Link]

-

Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. [Link]

-

Boc-4-phenyl-phe-oh. SpectraBase. [Link]

-

Boc-D-phenylalanine. PubChem. [Link]

-

McGrory, R., Clarke, R., Marshall, O., & Sutherland, A. (2023). Heck-Matsuda reactions of phenylalanine-derived arenediazonium salts. Organic & Biomolecular Chemistry. [Link]

-

Synthesis and protein incorporation of azido-modified unnatural amino acids. [Link]

- Process of preparing diazonium compounds from 4-aminodiarylamines.

-

Table of Contents. The Royal Society of Chemistry. [Link]

-

Boc-L-phenylalanine methyl ester. PubChem. [Link]

-

Boc-Phe(4-NH2)-OH. Aapptec Peptides. [Link]

-

Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. ResearchGate. [Link]

-

4-Azido-L-phenylalanine. baseclick GmbH. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Diazotization of Amines. (2019, June 5). Chemistry LibreTexts. [Link]

-

Hultsch, C. M., & John, C. S. (1995). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Journal of Labelled Compounds and Radiopharmaceuticals, 36(9), 845-851. [Link]

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (2023). ACS Omega. [Link]

-

Scheme 4: Diazotization of L-alanine and L-phenylalanine ethyl esters 1... ResearchGate. [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Azido-L-phenylalanine [baseclick.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. | Semantic Scholar [semanticscholar.org]

- 8. Boc-Phe(4-NH2)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. Boc-4-azido-L-phenylalanine | C14H18N4O4 | CID 11243693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. ucd.ie [ucd.ie]

- 13. uvic.ca [uvic.ca]

- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 15. artscimedia.case.edu [artscimedia.case.edu]

An In-depth Technical Guide to the Solubility of Boc-Phe(4-N3)-OH in Organic Solvents

Abstract

N-tert-Butoxycarbonyl-4-azido-L-phenylalanine, commonly abbreviated as Boc-Phe(4-N3)-OH, is a cornerstone unnatural amino acid in modern biochemical and pharmaceutical research.[1] Its utility in peptide synthesis, bioconjugation via "click chemistry," and the development of targeted therapeutics is critically dependent on its solubility characteristics.[1] This guide provides an in-depth analysis of the physicochemical properties governing the solubility of Boc-Phe(4-N3)-OH. In the absence of extensive publicly available quantitative solubility data, this document emphasizes the theoretical principles of its solubility and presents a robust, self-validating experimental protocol for its determination in various organic solvents.

Introduction: The Significance of Solubility for Boc-Phe(4-N3)-OH

Boc-Phe(4-N3)-OH is a derivative of L-phenylalanine, featuring two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the amine and an azido (-N3) group at the para position of the phenyl ring.[1] This unique combination makes it an invaluable tool for:

-

Peptide Synthesis: The Boc group provides stable protection during peptide chain elongation.[1][2]

-

Bioconjugation: The azido group is a key functional handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), enabling the precise attachment of proteins, drugs, or imaging agents.[1]

Achieving a homogeneous solution is a prerequisite for virtually all of these applications. Poor solubility can lead to significant challenges, including reduced reaction rates, difficult purification, and unreliable results in biological assays.[3][4] Understanding and predicting the solubility of Boc-Phe(4-N3)-OH in different organic solvents is therefore a critical first step in experimental design.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule is dictated by its structure and the interplay of its functional groups with the solvent. The widely cited principle of "like dissolves like" serves as a foundational guide.[5][6] An analysis of Boc-Phe(4-N3)-OH's structure provides the basis for predicting its solubility behavior.

dot graph "Boc_Phe_4_N3_OH_Structure_Analysis" { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

// Central Node A [label="Boc-Phe(4-N3)-OH", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Functional Groups B [label="Boc Group\n(tert-Butoxycarbonyl)", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Aromatic Ring\n(Phenyl)", pos="-3,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Azido Group\n(-N3)", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Carboxylic Acid\n(-COOH)", pos="3,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with properties A -- B [label="Nonpolar, Bulky\n(Decreases polarity)", len=2.5]; A -- C [label="Nonpolar, Hydrophobic\n(Decreases polarity)", len=2.5]; A -- D [label="Polar\n(Increases polarity)", len=2.5]; A -- E [label="Polar, H-bond Donor/Acceptor\n(Increases polarity)", len=2.5]; } denddot Figure 1: Physicochemical analysis of Boc-Phe(4-N3)-OH functional groups.

-

Nonpolar Moieties: The bulky tert-butyl group and the phenyl ring are hydrophobic and nonpolar. These significantly contribute to the molecule's solubility in less polar organic solvents and decrease its affinity for highly polar solvents like water.

-

Polar Moieties: The carboxylic acid (-COOH) is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. The azido group (-N3) is also polar. These groups drive solubility in polar solvents.

This duality results in an amphiphilic character, suggesting that the highest solubility will be found in solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

Predicted Solubility Hierarchy:

-

High Solubility: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are expected to be excellent solvents. Their high polarity can engage with the carboxylic acid and azido groups, while their organic nature accommodates the nonpolar structures. Indeed, DMF and DMSO are frequently recommended for dissolving protected peptides.[7][8]

-

Moderate Solubility: Chlorinated solvents such as Dichloromethane (DCM) and Chloroform, as well as polar protic solvents like Methanol and Ethanol, are likely to be effective. The ability of alcohols to hydrogen bond is advantageous, though the overall polarity is lower than that of DMF or DMSO.[8] A related compound, Boc-Phe-OH, is noted to be soluble in ethanol.[9]

-

Low to Insoluble: Nonpolar solvents such as hexanes, toluene, and diethyl ether are predicted to be poor solvents. They cannot effectively solvate the polar carboxylic acid and azido groups, leading to low solubility.[5][10]

Quantitative Solubility Data

While specific quantitative data for Boc-Phe(4-N3)-OH is not compiled in a central public database, qualitative information from suppliers and analogous compounds provides a general picture. The table below summarizes this expected profile. Researchers are encouraged to use the protocol in Section 4 to determine precise values for their specific applications.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale / Notes |

| Polar Aprotic | DMF, DMSO, NMP, Acetone | High | Strong dipole moments effectively solvate the polar -COOH and -N3 groups. Commonly used in peptide synthesis for their excellent solvating power for protected amino acids.[7][11] |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Alcohols can hydrogen bond with the solute. Solubility decreases as the solvent's hydrophobic character decreases (Ethanol > Methanol > Water). |

| Chlorinated | Dichloromethane (DCM) | Moderate | Often used in organic synthesis and can dissolve a wide range of organic compounds.[8] |

| Ethers | Diethyl Ether, THF | Low | Lower polarity and limited ability to solvate the highly polar functional groups. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | Cannot overcome the lattice energy of the solid, as they do not interact favorably with the polar groups.[5] |

| Nonpolar Aromatic | Toluene, Benzene | Very Low | While π-stacking with the phenyl ring is possible, it is insufficient to solvate the polar moieties. |

Experimental Protocol for Solubility Determination: A Self-Validating Approach

The most reliable method for determining the solubility of a compound is the Shake-Flask Method , which is considered a gold standard for measuring equilibrium solubility.[12] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that quantification is accurate.

dot digraph "Solubility_Determination_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", width=2, height=0.8]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Add excess\nBoc-Phe(4-N3)-OH\nto solvent"]; B [label="Seal vial tightly"]; }

subgraph "cluster_Equil" { label="Equilibration"; style="filled"; color="#FBBC05"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Agitate at constant\ntemperature (e.g., 24h)"]; D [label="Allow solid to\nsettle"]; }

subgraph "cluster_Quant" { label="Quantification"; style="filled"; color="#34A853"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Filter supernatant\n(0.2 µm PTFE filter)"]; F [label="Prepare serial dilutions\nof the clear filtrate"]; G [label="Quantify concentration\n(e.g., HPLC, UV-Vis)"]; }

subgraph "cluster_Valid" { label="Validation"; style="filled"; color="#4285F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Analyze solid phase\n(confirm no degradation)"]; I [label="Calculate Solubility\n(e.g., mg/mL or mM)"]; }

// Workflow Path A -> B -> C -> D -> E -> F -> G -> I; C -> H [style=dashed, label="Optional"]; } denddot Figure 2: Experimental workflow for determining solubility via the Shake-Flask method.

Step-by-Step Methodology:

-

Preparation:

-

To a series of glass vials, add a pre-weighed excess amount of solid Boc-Phe(4-N3)-OH (e.g., 20-50 mg). The key is to ensure undissolved solid remains at the end of the experiment.

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to reach equilibrium. Trustworthiness Check: A 24-hour period is standard, but for a rigorous determination, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter (e.g., 0.2 µm PTFE) into a clean vial. This step is critical to remove all particulate matter.

-

-

Quantification:

-

Prepare a series of accurate serial dilutions of the clear filtrate using the same solvent.

-

Determine the concentration of the compound in the diluted samples using a validated analytical method.

-

HPLC: The most common and accurate method. A calibration curve must be prepared using known concentrations of Boc-Phe(4-N3)-OH.

-

UV-Vis Spectroscopy: A faster method if the compound has a distinct chromophore (the phenyl azide group provides this). A calibration curve is also required.

-

Gravimetric Analysis: The solvent from a known volume of the filtrate can be evaporated and the remaining solid weighed. This is less sensitive but can be effective for highly soluble compounds.

-

-

Calculate the concentration of the original, undiluted filtrate. This value represents the equilibrium solubility.

-

Factors Influencing Experimental Outcomes

-

Temperature: Solubility is temperature-dependent. All measurements should be performed and reported at a constant, specified temperature.[6]

-

Compound Purity: Impurities can enhance or depress solubility. Use high-purity (≥98%) Boc-Phe(4-N3)-OH for accurate measurements.[1]

-

Solvent Grade & Water Content: Use high-purity, anhydrous solvents where possible, as trace amounts of water can significantly alter the solubility in many organic media.

-

Kinetic vs. Thermodynamic Solubility: This guide describes the determination of thermodynamic (equilibrium) solubility. Kinetic solubility, often measured in high-throughput screens, involves dissolving the compound in a good solvent (like DMSO) first and then diluting it into an aqueous buffer.[3][4] Kinetic solubility is often higher but less stable than thermodynamic solubility.

Conclusion

The solubility of Boc-Phe(4-N3)-OH is a complex interplay of its polar and nonpolar functional groups. While a definitive, universal solubility table is not available, a strong predictive understanding can be derived from its molecular structure. It exhibits high solubility in polar aprotic solvents like DMF and DMSO, moderate solubility in chlorinated and alcohol-based solvents, and poor solubility in nonpolar hydrocarbons. For researchers requiring precise quantitative data for process optimization or formulation development, the detailed shake-flask protocol provided herein offers a reliable and self-validating pathway to determine these critical parameters.

References

-

10. Vertex AI Search.

-

5. Vertex AI Search.

-

. YouTube.

-

Morii, H., & Ichimura, K. (1989). . Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.

-

. Vertex AI Search.

-

. PubChem.

-

. Chem-Impex.

-

. Chemistry LibreTexts.

-

. Dissolution Technologies.

-

. NIScPR Online Periodicals Repository.

-

. Sigma-Aldrich.

-

Mitin, Y. V. (1996). . International Journal of Peptide and Protein Research, 48(4), 374-376.

-

. ResearchGate.

-

. protocols.io.

-

. Enamine.

-

. Chem-Impex.

-

. BioAssay Systems.

-

Needham, T. E. (1970). . Open Access Dissertations.

-

. National Institutes of Health.

-

. Fisher Scientific.

-

. Sigma-Aldrich.

-

. Sigma-Aldrich.

-

. Santa Cruz Biotechnology.

-

. PubChem.

-

. PubChem.

-

. ResearchGate.

-

. Chem-Impex.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. academic.oup.com [academic.oup.com]

- 8. N-Boc-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. Boc-Phe-OH = 99.0 T 13734-34-4 [sigmaaldrich.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

Topic: Boc-Phe(4-NHZ)-OH: A Guide to its Mechanism and Application in Advanced Peptide Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of sophisticated peptide synthesis, the ability to selectively modify amino acid side chains is paramount for developing novel therapeutics, probes, and biomaterials. N-α-Boc-L-phenylalanine, with a benzyloxycarbonyl-protected amino group at the para-position, denoted as Boc-Phe(4-NHZ)-OH, represents a cornerstone building block for this purpose. This technical guide provides an in-depth exploration of its mechanism of action within the framework of solid-phase peptide synthesis (SPPS). We will dissect the dual-protection strategy, detailing the orthogonal lability of the acid-sensitive Boc group and the hydrogenolysis-cleavable Z group. This document serves as a comprehensive resource, elucidating the causality behind procedural steps, from carboxyl activation and coupling to the final, selective deprotection of the side chain, thereby enabling targeted post-synthetic modifications.

Chapter 1: The Imperative for Orthogonal Protection in Peptide Chemistry

The synthesis of a peptide with a defined sequence requires the precise and sequential formation of amide bonds. This process is complicated by the fact that each amino acid possesses at least two reactive functional groups: the α-amino group and the α-carboxyl group, in addition to any reactive moieties on its side chain.[1] To prevent unwanted polymerization and side reactions, a strategy of temporary protection is employed.[2]

An ideal protecting group strategy is orthogonal , meaning that specific protecting groups can be removed under distinct chemical conditions without affecting others present in the molecule.[2] This allows for the selective unmasking of reactive sites at desired stages of the synthesis.

This compound is a quintessential example of a building block designed for a quasi-orthogonal protection scheme. It utilizes two distinct protecting groups:

-

Tert-Butyloxycarbonyl (Boc) : An acid-labile group protecting the α-amino terminus, enabling stepwise elongation of the peptide chain.[3]

-

Benzyloxycarbonyl (Z or Cbz) : A group stable to the acidic conditions used for Boc removal but labile to catalytic hydrogenolysis, protecting the side-chain amino group.[4][5]

This dual-protection scheme allows for the construction of the full peptide backbone using standard Boc-based chemistry, after which the side-chain amine can be selectively deprotected for further modification, such as fluorophore conjugation, drug payload attachment, or cyclization.[6][7]

Chapter 2: The Anatomy of this compound

The unique utility of this compound stems from the differential chemical stability of its two protecting groups. Understanding their individual mechanisms of protection and deprotection is fundamental to its successful application.

The α-Amino Shield: Tert-Butyloxycarbonyl (Boc) Group

The Boc group serves as the temporary protecting group for the α-amino function, guiding the directional, N-to-C terminal assembly of the peptide.

-

Mechanism of Protection: The Boc group is typically introduced by the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The amino group acts as a nucleophile, attacking a carbonyl carbon of (Boc)₂O.[3]

-

Mechanism of Deprotection: The critical step in the Boc-SPPS cycle is the selective removal of the Boc group. This is achieved with a moderately strong acid, most commonly Trifluoroacetic Acid (TFA).[3] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to liberate the free amine.[3][8] This amine is then ready to be coupled with the next amino acid in the sequence.

The Side-Chain Sentinel: Benzyloxycarbonyl (Z) Group

The Z-group provides robust protection for the 4-amino moiety on the phenylalanine ring, remaining intact throughout the entire peptide assembly process.

-

Mechanism of Protection: The Z-group is installed via the reaction of the aniline side chain with benzyl chloroformate (Cbz-Cl) under basic conditions, forming a stable carbamate.[4][9]

-

Stability and Orthogonality: The Z-group is a benzyl-based carbamate, which is stable to the repetitive TFA treatments required for Boc deprotection.[4] This stability is the cornerstone of the orthogonal strategy, ensuring the side-chain amine remains shielded until its intentional exposure is desired post-synthesis.

Caption: Structure of this compound.

Chapter 3: Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the standard cycle of Boc-based SPPS.[10][11] This method involves building the peptide on an insoluble resin support, which simplifies the purification process at each step to simple filtration and washing.[12][13]

The Boc-SPPS Workflow

The synthesis is a cyclical process involving four key steps for each amino acid addition:

-

Deprotection: Removal of the N-terminal Boc group with TFA.[14]

-

Washing/Neutralization: Removal of excess acid and neutralization of the resulting ammonium salt, typically with a non-nucleophilic base like diisopropylethylamine (DIEA).[8]

-

Coupling: Activation of the incoming amino acid's carboxyl group and subsequent reaction with the free N-terminal amine on the resin-bound peptide to form a new peptide bond.[15]

-

Washing: Removal of excess reagents and byproducts.

Caption: Activation of the carboxyl group.

Step 3: Peptide Bond Formation (Coupling)

-

Protocol:

-

Dissolve this compound (e.g., 3 equivalents) and a coupling reagent like HBTU (3 eq.) or DIC/HOBt (3 eq. each) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Add a base such as DIEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Allow the reaction to proceed for 1-2 hours with agitation.

-

Filter and wash the resin with DMF and DCM to remove all soluble reagents and byproducts.

-

Data Presentation: Comparison of Common Coupling Reagents

| Coupling Reagent | Type | Key Advantages | Potential Limitations |

| DCC/DIC | Carbodiimide | Inexpensive and effective. [16][17] | Forms insoluble urea byproduct (DCU); potential for racemization without additives like HOBt. [16] |

| HBTU/TBTU | Aminium/Uronium | High coupling efficiency, fast reactions, low racemization. [18][17] | Solutions have moderate stability; HOBt component is potentially explosive. [16] |

| HATU | Aminium/Uronium | More reactive than HBTU, excellent for sterically hindered couplings. [18] | Higher cost. |

| COMU | Uronium (Oxyma-based) | High reactivity, safer (no explosive HOBt byproduct), byproducts are water-soluble. [18][19] | Higher cost than older reagents. |

Chapter 4: Post-Synthesis and Selective Deprotection

The true utility of this compound is realized after the peptide chain has been fully assembled. The orthogonal nature of the Z-group allows for its selective removal, unmasking a reactive handle for further chemical modification.

Global Deprotection and Cleavage

-

Mechanism: Once synthesis is complete, the peptide is cleaved from the solid support, and most side-chain protecting groups are removed simultaneously. In Boc chemistry, this is typically achieved with a strong, hazardous acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). [3][14][20]* Outcome: This harsh acidic treatment cleaves the bond to the resin and removes other acid-labile side-chain protecting groups (e.g., Benzyl ethers on Tyr, Ser). Critically, the Z-group on the Phe(4-NH) side chain remains intact. [4]The result is a crude peptide, free in solution, still bearing the Z-group protection.

Selective Deprotection of the Z-Group

-

Mechanism: Catalytic Hydrogenolysis: The most common and mildest method for Z-group removal is catalytic hydrogenolysis. [4][21]The peptide is dissolved in a suitable solvent and stirred under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., 10% Pd on carbon). The catalyst facilitates the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. [21]* Protocol:

-

Dissolve the Z-protected peptide in a solvent like methanol, ethanol, or aqueous acetic acid.

-

Carefully add the Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Place the reaction mixture under a hydrogen (H₂) atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction progress by HPLC or Mass Spectrometry.

-

Upon completion, carefully filter the mixture through celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the peptide with a free 4-amino-phenylalanine side chain.

-

Caption: Orthogonal deprotection workflow.

Chapter 5: Analytical Characterization

Rigorous analytical chemistry is essential to confirm the successful synthesis and modification of the peptide.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the crude and final peptide products. [22][23]The retention time will shift predictably after the removal of the relatively hydrophobic Z-group.

-

Mass Spectrometry (MS): Mass spectrometry provides definitive confirmation of the peptide's identity by measuring its molecular weight. [24]This is crucial for verifying each step of the modification process.

Data Presentation: Expected Mass Shifts

| Peptide State | Modification | Expected Mass Change (Da) |

| Peptide-Phe(4-NHZ) | Z-group present | +134.05 Da (C₈H₇O₂) |

| Peptide-Phe(4-NH₂) | Z-group removed | -134.05 Da |

Note: The mass of the Z-group itself is C₈H₇O₂. The change is from -NH-Z to -NH₂.

Chapter 6: Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its well-defined, quasi-orthogonal protection scheme provides a reliable pathway for the site-specific incorporation of a modifiable aniline moiety into a peptide sequence. The principles of its action, rooted in the differential lability of the Boc and Z protecting groups, enable complex synthetic strategies that are fundamental to modern drug development, bioconjugation, and materials science. [6]By mastering the mechanisms described in this guide, researchers can confidently leverage this building block to advance the frontiers of peptide science.

References

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.

-

26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Solid Phase Peptide Synthesis Process and Applications 2025. (2025). Neuland Labs. [Link]

-

Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Prime Peptides. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021). YouTube. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]

-

What is Solid-phase Peptide Synthesis?. (2025). Powder Systems. [Link]

-

Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. (2000). Journal of the American Chemical Society. [Link]

-

Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). GenScript. [Link]

-

Amino Acid Sidechain Deprotection. Aapptec. [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acadepe. [Link]

-

Characterization of intact and modified proteins by mass spectrometry. (n.d.). MS Vision. [Link]

-

Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). Certified Nutraceuticals. [Link]

-

ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. (2016). Molecular & Cellular Proteomics. [Link]

-

Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure. (1996). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

-

Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Synthesis and characterization of a new peptide analogue. (2011). Der Pharma Chemica. [Link]

-

N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses. [Link]

-

Boc-N-Me-Phe-OH. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. youtube.com [youtube.com]

- 10. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 11. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 12. bachem.com [bachem.com]

- 13. jpt.com [jpt.com]

- 14. chempep.com [chempep.com]

- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 16. bachem.com [bachem.com]

- 17. peptide.com [peptide.com]

- 18. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 19. luxembourg-bio.com [luxembourg-bio.com]

- 20. peptide.com [peptide.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pepdoopeptides.com [pepdoopeptides.com]

- 23. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]

- 24. msvision.com [msvision.com]

The Strategic Imperative of Orthogonal Protection: A Technical Guide to the Role of the Boc Group in Boc-Phe(4-NHZ)-OH

Abstract

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. This technical guide delves into the critical role of the tert-Butyloxycarbonyl (Boc) protecting group in the context of N-α-Boc-L-phenylalanine(4-NH-Z)-OH (Boc-Phe(4-NHZ)-OH), a versatile building block for advanced peptide architectures. We will explore the underlying chemical principles of the Boc group, its strategic implementation alongside the side-chain benzyloxycarbonyl (Z) group, and the practical applications that this orthogonally protected amino acid enables. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of protecting group strategies in modern peptide chemistry.

Introduction: The Architectural Precision of Peptide Synthesis

The synthesis of peptides with defined sequences is a cornerstone of modern biomedical research and pharmaceutical development. From peptide-based therapeutics to diagnostic tools, the ability to construct these complex molecules with high fidelity is essential. At the heart of this endeavor lies the concept of protecting groups, temporary modifications that mask reactive functional groups to prevent unwanted side reactions during the stepwise assembly of the peptide chain.[1]

This compound is a prime example of a strategically designed amino acid derivative that facilitates the incorporation of a functionalized phenylalanine residue into a peptide sequence. This molecule features two distinct protecting groups: the Boc group at the α-amino position and the Z (or Cbz, benzyloxycarbonyl) group on the amino function of the phenyl side-chain.[2] This dual-protection scheme is not redundant; rather, it represents a sophisticated strategy known as orthogonal protection , which allows for the selective removal of one protecting group in the presence of the other.[3] This guide will dissect the pivotal role of the Boc group in this molecular architecture, providing both theoretical understanding and practical insights.

The Boc Group: A Cornerstone of Amine Protection

The tert-Butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in peptide chemistry.[1][4] Its popularity stems from a combination of facile introduction, stability under a wide range of reaction conditions, and, most importantly, its susceptibility to cleavage under specific and mild acidic conditions.[5]

Mechanism of Boc Protection

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O), a highly efficient and common Boc source.[5][6] The reaction is often carried out in the presence of a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and enhance its nucleophilicity.[5]

The mechanism proceeds via a nucleophilic acyl substitution, where the amino group attacks one of the carbonyl carbons of (Boc)₂O.[6] This leads to the formation of a carbamate linkage and the release of tert-butyl carbonate, which readily decomposes to isobutylene and carbon dioxide, driving the reaction to completion.[4]

Caption: General workflow for Boc protection of an amine.

The Critical Role of Acid-Labile Cleavage

The defining characteristic of the Boc group is its lability under acidic conditions.[7] This property is central to its utility in peptide synthesis. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a 25-50% solution in a solvent like dichloromethane (DCM).[5][8]

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA.[5] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[5][6] The carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[5]

Caption: Mechanism of acid-catalyzed Boc deprotection.

It is crucial to note that the formation of the tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan, methionine).[9] To prevent this, "scavengers" like anisole or thioanisole are often added to the deprotection cocktail to trap the reactive cation.[7]

The Z-Group: An Orthogonal Counterpart

The benzyloxycarbonyl (Z or Cbz) group, present on the side-chain of this compound, serves as the orthogonal protecting group to the α-amino Boc group.[10][11] Introduced by Bergmann and Zervas, the Z-group is a cornerstone of peptide chemistry.[12]

The key to the orthogonality of the Boc and Z groups lies in their distinct cleavage conditions. While the Boc group is acid-labile, the Z-group is stable to the acidic conditions used for Boc removal.[4][11] Instead, the Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst) or under harsh acidic conditions such as with hydrogen bromide in acetic acid.[10][13]

This differential stability is the essence of the orthogonal protection strategy, allowing for the selective deprotection of either the α-amino group for peptide chain elongation or the side-chain amino group for further functionalization.[3][14]

The Synergy of Boc and Z in this compound: An Orthogonal Strategy in Practice

The strategic combination of the Boc and Z protecting groups in this compound provides chemists with precise control over the synthetic route.

Scenario 1: Peptide Chain Elongation

In a typical solid-phase peptide synthesis (SPPS) workflow, the carboxyl group of this compound is first anchored to a solid support.[5] The Boc group is then selectively removed using TFA, exposing the α-amino group for coupling with the next Boc-protected amino acid in the sequence.[5][8] This cycle of deprotection and coupling is repeated to assemble the desired peptide chain, all while the Z-group on the phenylalanine side-chain remains intact.

Scenario 2: Side-Chain Modification

Once the peptide backbone is assembled, the Z-group can be selectively removed by hydrogenolysis. This unmasks the amino group on the phenyl ring, providing a handle for further modifications. This could include the attachment of fluorescent labels, biotin tags for affinity purification, or the introduction of other functionalities to modulate the peptide's biological activity.

The following table summarizes the key characteristics of the Boc and Z protecting groups, highlighting their orthogonality:

| Feature | Boc (tert-Butyloxycarbonyl) | Z (Benzyloxycarbonyl) |

| Protected Group | α-Amino group | Side-chain amino group |

| Introduction | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |

| Cleavage Conditions | Mild acid (e.g., TFA in DCM)[5][7] | Catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)[10][13] |

| Stability | Stable to base and hydrogenolysis[4] | Stable to mild acid (TFA)[11] |

Experimental Protocols

Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

TFA Treatment: Drain the DCM and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[5]

-

Incubation: Gently agitate the resin for 20-30 minutes at room temperature.[5]

-

Washing: Drain the TFA solution and wash the resin extensively with DCM (3-5 times) to remove residual acid and the cleaved Boc group.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% diisopropylethylamine (DIPEA) in DCM or N,N-dimethylformamide (DMF).

-

Final Wash: Wash the resin again with DCM and then with DMF to prepare for the next coupling step.

Protocol for Z-Group Deprotection (Hydrogenolysis)

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture of solvents.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the deprotected peptide.

Applications in Drug Discovery and Development

The use of this compound and similar orthogonally protected amino acids is instrumental in several areas of drug discovery:

-

Synthesis of Peptide Hormones and Analogs: This building block is valuable for creating modified versions of peptide hormones to enhance their therapeutic properties.[2]

-

Development of Enzyme Inhibitors: The functionalized phenylalanine can be incorporated into peptides designed to target the active sites of specific enzymes.[2]

-

Bioconjugation: The side-chain amino group serves as an attachment point for conjugating peptides to other molecules, such as antibodies for targeted drug delivery or polyethylene glycol (PEG) to improve pharmacokinetic profiles.[15][16]

-

Creation of Bioactive Peptides: The ability to introduce specific functionalities onto the phenyl ring allows for the fine-tuning of a peptide's bioactivity and stability.[2]

Conclusion

The Boc protecting group in this compound is not merely a passive shield but an active enabler of sophisticated synthetic strategies. Its acid-lability, in orthogonal combination with the hydrogenolysis-labile Z-group, provides the chemical precision required to construct complex and functionalized peptides. For researchers and drug development professionals, a thorough understanding of this and other orthogonal protection schemes is fundamental to advancing the frontiers of peptide-based therapeutics and diagnostics. The judicious choice and application of protecting groups remain a critical determinant of success in the synthesis of novel and impactful biomolecules.

References

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.

- Z - Benzyloxycarbonyl. Bachem.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Understanding Boc protection and deprotection in peptide synthesis. Benchchem.

- Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Proprep.

- The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Peptide Synthesis. Chemistry LibreTexts.

- BOC Protection and Deprotection. J&K Scientific LLC.

- Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. NINGBO INNO PHARMCHEM CO.,LTD.

- Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube.

- Boc-L-Phe(4-NHZ)-OH·DCHA. Chem-Impex.

- 2 Protection of Functional Groups. Thieme.

- Orthogonal Protection Definition. Fiveable.

- Boc Solid Phase Peptide Synthesis. ChemPep.

- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.

- Protecting Groups in Peptide Synthesis. Biosynth.

- Peptide Synthesis with the Boc Protecting Group. YouTube.

- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

- Boc-Phe(4-NH-2ClZ)-OH, Boc-4-(2-chloro-Z-amino)-L-phenylalanine. Advanced ChemTech.

- Boc-Phe(4-NH2)-OH. Sigma-Aldrich.

- Boc-4-(Fmoc-amino)-L-phenylalanine. Chem-Impex.

- Boc-4-amino-L-phenylalanine. Chem-Impex.

- The Chemistry of Boc-Phe(4-NO2)-OH: Properties and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.

- Boc-L-4-Aminophenylalanine. Biosynth.

- Boc-L-β-phenylalanine. Chem-Impex.

- 55533-24-9 | Boc-Phe(4-NH2)-OH. ChemPep.

- This compound. Sunway Pharm Ltd.

- Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed.

- N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses Procedure.

- Boc-Phe(4-NH2)-OH [55533-24-9]. Aapptec Peptides.

Sources

- 1. proprep.com [proprep.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fiveable.me [fiveable.me]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. chempep.com [chempep.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. bachem.com [bachem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. chemimpex.com [chemimpex.com]